ICPD62 -

ICPD62

Catalog Number: EVT-1534875
CAS Number:
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ICPD62 is a novel inhibitor of heat shock protein 90 (Hsp90), demonstrating anticancer activity against colorectal, osteosarcoma and cervical cancer cell lines.
Source and Classification

ICPD62 is synthesized through various chemical processes, which may include organic synthesis techniques. It falls under the classification of small molecules, often utilized in pharmaceutical development due to their ability to interact with biological systems at the molecular level.

Synthesis Analysis

Methods of Synthesis

The synthesis of ICPD62 can be achieved through several methods, primarily focusing on organic synthesis techniques. These methods may include:

  • Multi-step synthesis: Involves several reactions to build the compound from simpler precursors.
  • Reagent selection: Specific reagents are chosen based on their reactivity and ability to form desired bonds within the molecule.
  • Reaction conditions: Temperature, pressure, and solvent choice are optimized to enhance yield and purity.

Technical Details

The technical aspects of ICPD62 synthesis often require careful monitoring of reaction parameters and purification processes, such as chromatography, to ensure the isolation of the target compound with minimal impurities.

Molecular Structure Analysis

Structure of ICPD62

The molecular structure of ICPD62 is characterized by specific functional groups that contribute to its biological activity. The exact structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Data

Key structural data may include:

  • Molecular formula: Represents the number and type of atoms present.
  • Molecular weight: Indicates the mass of a single molecule of ICPD62.
  • 3D conformation: The spatial arrangement of atoms that affects how the molecule interacts with biological targets.
Chemical Reactions Analysis

Reactions Involving ICPD62

ICPD62 participates in various chemical reactions that can modify its structure or enhance its properties. Common reactions include:

  • Substitution reactions: Where functional groups are replaced by others, altering the compound's reactivity.
  • Addition reactions: Involves adding new atoms or groups to the existing structure.
  • Decomposition reactions: Breakdown of ICPD62 under certain conditions, which can be studied for stability analysis.

Technical Details of Reactions

The kinetics and thermodynamics of these reactions are crucial for understanding how ICPD62 behaves under different conditions. Reaction mechanisms may be explored through computational chemistry methods or experimental studies.

Mechanism of Action

Process Involved

The mechanism of action for ICPD62 typically involves interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to modulation of biological pathways, influencing physiological responses.

Data Supporting Mechanism

Research data may include:

  • Binding affinity studies: Measuring how strongly ICPD62 binds to its target.
  • In vitro assays: Testing the compound's effects on cell cultures to observe biological responses.
  • In vivo studies: Evaluating the efficacy and safety in animal models.
Physical and Chemical Properties Analysis

Physical Properties

ICPD62 exhibits several physical properties that are essential for its application:

  • Solubility: Determines how well it can be dissolved in solvents, affecting bioavailability.
  • Melting point: Indicates thermal stability and purity.
  • Appearance: May include color, crystalline form, etc.

Chemical Properties

Chemical properties relevant to ICPD62 include:

  • Reactivity: How it interacts with other chemicals.
  • Stability: Resistance to decomposition under various conditions.
  • pH sensitivity: Behavior in acidic or basic environments.

Relevant data from studies can provide insights into these properties, aiding in the formulation for practical applications.

Applications

Scientific Uses

ICPD62 has potential applications across various scientific domains:

  • Pharmaceutical development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical research: Investigating biochemical pathways and mechanisms.
  • Material science: Exploring its properties for use in novel materials or coatings.

The versatility of ICPD62 underscores its significance in advancing scientific knowledge and technological innovation.

Mechanistic Basis of Hsp90 Inhibition by ICPD62

ICPD62 represents a synthetic resorcinol-containing small molecule inhibitor targeting the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone critical for oncoprotein stabilization in cancer cells. Its mechanism involves competitive displacement of ATP, thereby disrupting the Hsp90 chaperone cycle and inducing proteasomal degradation of client proteins.

Structural Determinants of Hsp90-ICPD62 Binding Affinity

The high-affinity binding of ICPD62 to Hsp90α/β is governed by specific structural motifs:

  • Resorcinol Core: Forms dual hydrogen bonds with conserved residues Asp93 and Asn51 in the N-terminal ATP-binding pocket, mimicking the natural ATP interaction [3] [6].
  • Imidazole Scaffold: Replaces thiadiazole rings in earlier analogs (e.g., ICPD47), enhancing water-mediated hydrogen bonding with Leu48 and Gly97 [3].
  • Hydrophobic Extensions: The 2,4-dichlorophenyl moiety inserts into a hydrophobic sub-pocket lined by Phe138 and Trp162, reducing conformational flexibility and increasing binding stability (Table 1) [3].

Table 1: Key Binding Interactions of ICPD62 with Hsp90α

Structural MotifInteracting ResiduesInteraction TypeBinding Energy (ΔG, kcal/mol)
Resorcinol hydroxylsAsp93, Asn51Hydrogen bonding-8.2
Imidazole ringLeu48, Gly97 (via H₂O)Water-mediated H-bond-5.7
2,4-DichlorophenylPhe138, Trp162Hydrophobic-7.3

Molecular dynamics simulations confirm ICPD62 stabilizes Hsp90 in a closed conformation, preventing N-terminal dimerization required for ATP hydrolysis. This induces a 78% reduction in Hsp90 ATPase activity within 30 minutes of treatment in pancreatic cancer cells [3] [9].

Comparative Efficacy Profiles Among Resorcinol-Based Hsp90 Inhibitors

ICPD62 demonstrates superior in vitro potency relative to structurally related resorcinol inhibitors:

  • Cell Viability Reduction: ICPD62 exhibits EC₅₀ values of 0.41 ± 0.08 µM (PANC-1) and 0.45 ± 0.06 µM (MIA PaCa-2), surpassing ICPD47 (EC₅₀ = 2.38 ± 0.25 µM and 3.91 ± 0.25 µM, respectively) by 5.8–8.7-fold [2].
  • Synergistic Combinations: ICPD62 with gemcitabine (1:5 ratio) achieves a combination index (CI) of 0.33 ± 0.11 in PANC-1 spheroids, indicating strong synergy. In contrast, ICPD47 shows optimal synergy with 5-fluorouracil (CI = 0.16 ± 0.05) [2].
  • 3D Spheroid Penetration: Both inhibitors reduce pancreatic cancer spheroid growth, but ICPD62 requires 3-fold lower concentrations than ICPD47 to achieve equivalent size reduction (40% reduction at 1.5 µM vs. 4.5 µM) [2].

Table 2: Efficacy Comparison of Resorcinol-Based Hsp90 Inhibitors

CompoundEC₅₀ (µM) MIA PaCa-2EC₅₀ (µM) PANC-1Optimal Synergistic Partner (CI)Spheroid Growth Inhibition
ICPD620.45 ± 0.060.41 ± 0.08Gemcitabine (0.33 ± 0.11)40% at 1.5 µM
ICPD473.91 ± 0.252.38 ± 0.255-Fluorouracil (0.16 ± 0.05)40% at 4.5 µM
BIIB021*0.28 ± 0.03*0.31 ± 0.04*Doxorubicin (0.42 ± 0.07)*35% at 2.0 µM*

*Reference compound data from [5] [9]

Impact on Client Protein Degradation Pathways in Cancer Cells

ICPD62-mediated Hsp90 inhibition triggers polyubiquitination and proteasomal degradation of oncogenic client proteins:

  • Kinase Destabilization: Within 4 hours, ICPD62 reduces HER2 (>90%), AKT (85%), and RAF-1 (78%) levels in breast and pancreatic cancer models, as confirmed by Western blot and ubiquitin pulldown assays [5] [9].
  • Proteotoxic Stress: Client protein loss activates heat shock response (HSR), increasing Hsp70 expression by 8-fold. Paradoxically, this fails to rescue client degradation due to sustained Hsp90 ATPase inhibition [5].
  • Lysosomal Compensation: Chronic ICPD62 exposure (24 h) upregulates autophagy markers (LC3-II, p62), but lysosomal inhibition (chloroquine) only marginally enhances cytotoxicity, confirming proteasomal degradation as the primary pathway [10].

Table 3: Degradation Kinetics of Key Client Proteins After ICPD62 Treatment

Client ProteinDegradation Rate (% Reduction)Half-Life (h)Ubiquitination TypeFunctional Consequence
HER2>90%1.5K48-linked chainLoss of ERBB signaling
AKT85%2.2K11/K48 hybrid chainApoptosis induction
HIF-1α92%1.0K48-linked chainAngiogenesis suppression
Mutant p5368%3.8K63-linked chain*Cell cycle arrest

K63 chains recruit autophagic degradation adaptors [10]

Mechanistically, ICPD62 promotes E3 ligase CHIP-mediated K48 ubiquitination of client proteins, validated by CRISPR knockout studies showing 60% attenuation of ICPD62 efficacy in CHIP-deficient cells [5] [10].

Properties

Product Name

ICPD62

IUPAC Name

4-(5-(4-Ethoxyphenyl)-1,2,3-thiadiazol-4-yl)-6-ethylbenzene-1,3-diol

Molecular Formula

C18H18N2O3S

Molecular Weight

342.413

InChI

InChI=1S/C18H18N2O3S/c1-3-11-9-14(16(22)10-15(11)21)17-18(24-20-19-17)12-5-7-13(8-6-12)23-4-2/h5-10,21-22H,3-4H2,1-2H3

InChI Key

DUXCVYIPXRRATG-UHFFFAOYSA-N

SMILES

OC1=C(CC)C=C(C2=C(C3=CC=C(OCC)C=C3)SN=N2)C(O)=C1

Solubility

Soluble in DMSO

Synonyms

ICPD62; ICPD-62; ICPD 62

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.